molecular formula C15H15FN2O3 B054488 2-Acetamido-N-[(4-Fluorophenyl)Methyl]-2-Furan-2-Ylacetamide CAS No. 124421-36-9

2-Acetamido-N-[(4-Fluorophenyl)Methyl]-2-Furan-2-Ylacetamide

Cat. No.: B054488
CAS No.: 124421-36-9
M. Wt: 290.29 g/mol
InChI Key: LODZQBZYDDLTON-UHFFFAOYSA-N
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Description

alpha-Acetamido-N-(4-fluorobenzyl)-alpha-(furan-2-yl)acetamide: is a synthetic organic compound that features a combination of acetamido, fluorobenzyl, and furan groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Acetamido-N-(4-fluorobenzyl)-alpha-(furan-2-yl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the acetamido group: This can be achieved by reacting an appropriate amine with acetic anhydride.

    Introduction of the fluorobenzyl group: This step may involve a nucleophilic substitution reaction where a benzyl halide is reacted with a fluorine source.

    Incorporation of the furan ring: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, where a furan derivative is coupled with the intermediate compound.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions could target the acetamido group, converting it to an amine.

    Substitution: The fluorobenzyl group may participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

alpha-Acetamido-N-(4-fluorobenzyl)-alpha-(furan-2-yl)acetamide:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a pharmaceutical agent.

    Industry: Possible use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of alpha-Acetamido-N-(4-fluorobenzyl)-alpha-(furan-2-yl)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar compounds might include other acetamido derivatives, fluorobenzyl compounds, and furan-containing molecules. The uniqueness of alpha-Acetamido-N-(4-fluorobenzyl)-alpha-(furan-2-yl)acetamide lies in its specific combination of functional groups, which could confer unique chemical and biological properties.

List of Similar Compounds

  • alpha-Acetamido-N-benzyl-alpha-(furan-2-yl)acetamide
  • alpha-Acetamido-N-(4-chlorobenzyl)-alpha-(furan-2-yl)acetamide
  • alpha-Acetamido-N-(4-methylbenzyl)-alpha-(furan-2-yl)acetamide

Properties

CAS No.

124421-36-9

Molecular Formula

C15H15FN2O3

Molecular Weight

290.29 g/mol

IUPAC Name

2-acetamido-N-[(4-fluorophenyl)methyl]-2-(furan-2-yl)acetamide

InChI

InChI=1S/C15H15FN2O3/c1-10(19)18-14(13-3-2-8-21-13)15(20)17-9-11-4-6-12(16)7-5-11/h2-8,14H,9H2,1H3,(H,17,20)(H,18,19)

InChI Key

LODZQBZYDDLTON-UHFFFAOYSA-N

SMILES

CC(=O)NC(C1=CC=CO1)C(=O)NCC2=CC=C(C=C2)F

Canonical SMILES

CC(=O)NC(C1=CC=CO1)C(=O)NCC2=CC=C(C=C2)F

Synonyms

AcNH-FBFA
alpha-acetamido-N-(4-fluorobenzyl)-alpha-(furan-2-yl)acetamide
alpha-acetamido-N-(4-fluorobenzyl)-alpha-(furan-2-yl)acetamide, (R-)-isome

Origin of Product

United States

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